molecular formula C18H15NO2 B12821614 Ethyl 2-phenylquinoline-3-carboxylate CAS No. 30160-12-4

Ethyl 2-phenylquinoline-3-carboxylate

Cat. No.: B12821614
CAS No.: 30160-12-4
M. Wt: 277.3 g/mol
InChI Key: ATUPEWQJOFWXMI-UHFFFAOYSA-N
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Description

Ethyl 2-phenylquinoline-3-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline, benzaldehyde, and ethyl propiolate in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in 1,2-dichloroethane at 80°C for several hours, followed by purification through column chromatography .

Another method involves the use of nickel acetate and 2,2’-bipyridine as catalysts in N,N-dimethylformamide. The reaction is conducted under an inert atmosphere at 40°C for 12 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-phenylquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate
  • Ethyl 2-chloroquinoline-3-carboxylate
  • Methyl 2-phenylquinoline-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a versatile compound for various applications .

Biological Activity

Ethyl 2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H15NO2C_{17}H_{15}NO_2. Its structure features a quinoline core with an ethyl ester group at the 3-position and a phenyl substituent at the 2-position, which contributes to its unique chemical properties. The compound's specific substitution pattern enhances its stability and biological activity compared to other quinoline derivatives.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes crucial for DNA replication and cell division. This inhibition disrupts cellular processes, leading to potential anticancer effects.
  • Receptor Interaction : Studies suggest that it may interact with specific receptors or enzymes, influencing biochemical pathways relevant to antimicrobial and anticancer activities.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has demonstrated cytotoxic effects in various cancer cell lines. For instance, in vitro studies indicated significant inhibition of cancer cell proliferation at micromolar concentrations.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylateC17H15NO3C_{17}H_{15}NO_3Hydroxyl group enhances solubility
Ethyl 2-chloroquinoline-3-carboxylateC17H14ClNO2C_{17}H_{14Cl}NO_2Chlorine substitution alters reactivity
Mthis compoundC16H15NO2C_{16}H_{15}NO_2Methyl group affects biological profile

This table highlights how variations in chemical structure can influence the biological activity of quinoline derivatives.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 25 µM, suggesting significant cytotoxicity against these cells .
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity.

Properties

CAS No.

30160-12-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

ethyl 2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

ATUPEWQJOFWXMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

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